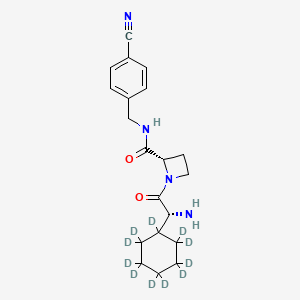![molecular formula C₁₉H₂₅NO₆ B1146970 (2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile CAS No. 1084896-40-1](/img/structure/B1146970.png)
(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of heterocyclic compounds like pyran and pyridine derivatives have been of significant interest due to their various applications in pharmaceuticals and materials science. These compounds often exhibit a wide range of biological activities, making them valuable in drug development and other fields.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, the synthesis of pyrano[2,3-d]pyrazolo[3,4-b]pyridine derivatives has been achieved through reactions that utilize X-ray crystallography for structural analysis (J. Ganapathy et al., 2015).
Molecular Structure Analysis
Crystallographic studies are essential for understanding the molecular structure of these compounds. For instance, the crystal structure determination of similar carbonitrile compounds provides insights into their geometric configurations, confirming the presence of coplanar arrangements and stabilizing interactions such as hydrogen bonds (S. Sharma et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their participation in various chemical reactions, including condensation and cyclization reactions that lead to diverse structural motifs. These reactions are pivotal for the synthesis of pharmacologically relevant molecules (R. Kumar et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. X-ray crystallography studies can reveal details about the packing of molecules in the crystal lattice, which in turn affects their physical properties (Dalbir Kour et al., 2014).
科学的研究の応用
Synthesis Techniques
Research into related chemical compounds often focuses on developing efficient synthesis methods that can be applied to a wide range of similar structures. For example, a study detailed a convenient synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, highlighting a solvent-free approach that could potentially be adapted for related compounds (Tu et al., 2002). This method emphasizes efficiency and environmental considerations.
Potential Applications
Chemical structures similar to the one you've inquired about often exhibit significant biological and pharmaceutical potential. For instance, a study synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity, demonstrating the potential of such compounds in medical applications (Asadian et al., 2018). The compounds showed activity against gram-positive and gram-negative bacteria, indicating their relevance in developing new antibacterial agents.
Chemical Reactivity and Characterization
Understanding the reactivity and characterization of complex molecules is crucial for their application in scientific research. Studies on similar compounds, like the x-ray studies of 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c] chromene-3-carbonitrile, provide insights into the molecular structure and potential reactivity, which is vital for designing drugs with specific actions (Sharma et al., 2015).
特性
IUPAC Name |
(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-18(21-3)19(2,22-4)26-16-15(25-18)14(10-20)12-24-17(16)23-11-13-8-6-5-7-9-13/h5-9,14-17H,11-12H2,1-4H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRBGPOARVKLO-QKDSSNGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)C#N)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@@H](CO[C@H]2OCC3=CC=CC=C3)C#N)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/no-structure.png)
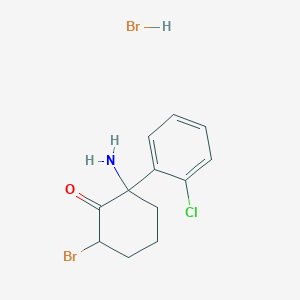
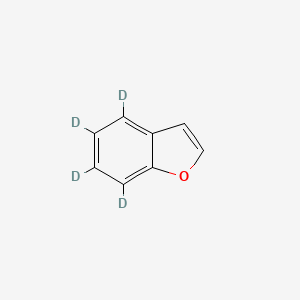
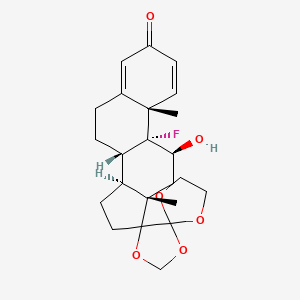
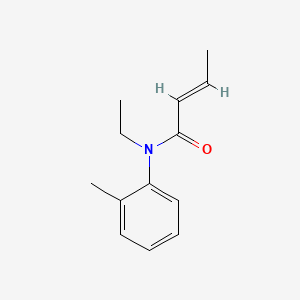
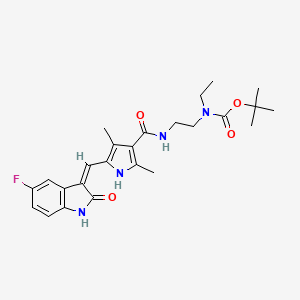
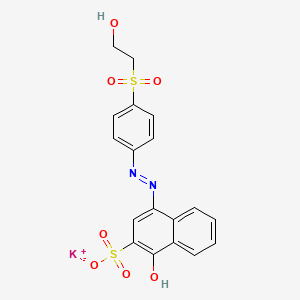
![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
